molecular formula C8H11Br2Cl2NO B14599258 3-Chloro-4-(chloromethyl)-1-(2,3-dibromopropyl)pyrrolidin-2-one CAS No. 61213-14-7

3-Chloro-4-(chloromethyl)-1-(2,3-dibromopropyl)pyrrolidin-2-one

Cat. No.: B14599258
CAS No.: 61213-14-7
M. Wt: 367.89 g/mol
InChI Key: VHZDMGOPMSGTMI-UHFFFAOYSA-N
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Description

3-Chloro-4-(chloromethyl)-1-(2,3-dibromopropyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(chloromethyl)-1-(2,3-dibromopropyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolidinone Ring: Starting with a suitable precursor, the pyrrolidinone ring can be formed through cyclization reactions.

    Chlorination and Bromination:

Industrial Production Methods

Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.

    Reduction: Reduction reactions could lead to the removal of halogen atoms, forming simpler derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium cyanide.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the halogen atoms.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(chloromethyl)-1-(2,3-dibromopropyl)pyrrolidin-2-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-(chloromethyl)pyrrolidin-2-one: Lacks the dibromopropyl group.

    1-(2,3-Dibromopropyl)pyrrolidin-2-one: Lacks the chloromethyl group.

    4-(Chloromethyl)-1-(2,3-dibromopropyl)pyrrolidin-2-one: Lacks the 3-chloro group.

Uniqueness

The unique combination of chlorine and bromine atoms in 3-Chloro-4-(chloromethyl)-1-(2,3-dibromopropyl)pyrrolidin-2-one might confer distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds cannot fulfill.

Properties

CAS No.

61213-14-7

Molecular Formula

C8H11Br2Cl2NO

Molecular Weight

367.89 g/mol

IUPAC Name

3-chloro-4-(chloromethyl)-1-(2,3-dibromopropyl)pyrrolidin-2-one

InChI

InChI=1S/C8H11Br2Cl2NO/c9-1-6(10)4-13-3-5(2-11)7(12)8(13)14/h5-7H,1-4H2

InChI Key

VHZDMGOPMSGTMI-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(=O)N1CC(CBr)Br)Cl)CCl

Origin of Product

United States

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